2-Bromo-1-(4-isobutylphenyl)propan-1-one
説明
Contextualization within Modern Organic Synthesis
In the broader context of modern organic synthesis, α-haloketones are a well-established class of reactive intermediates. mdpi.com The presence of a halogen atom adjacent to a carbonyl group activates the molecule for a variety of nucleophilic substitution reactions, making them valuable precursors for a wide array of more complex molecules. nih.gov The synthesis of α-bromoketones, including 2-Bromo-1-(4-isobutylphenyl)propan-1-one, is often achieved through the bromination of the corresponding ketone. For instance, 4'-isobutylpropiophenone serves as a common starting material for the synthesis of the title compound. chemicalbook.com Modern synthetic strategies focus on developing greener and more efficient methods for these bromination reactions, utilizing reagents that are less hazardous and reaction conditions that are more environmentally benign. rsc.org
Significance as a Versatile Chemical Intermediate
The primary significance of this compound in academic and industrial research lies in its role as a key intermediate in the synthesis of pharmaceuticals. Most notably, it is a precursor in some synthetic routes to Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID). The isobutylphenyl group is the core structure of Ibuprofen, and the reactivity of the α-bromo-ketone functionality allows for the necessary chemical transformations to arrive at the final drug molecule.
Beyond its role in the synthesis of Ibuprofen, this compound's reactivity makes it a valuable tool for creating a variety of organic molecules. For example, it has been used in the synthesis of ibuprofen-appended benzoxazole (B165842) analogues, which have been investigated for their potential cytotoxic activity against human breast adenocarcinoma. nih.gov This demonstrates the compound's utility in medicinal chemistry for the development of new therapeutic agents. The ability of the bromine atom to act as a leaving group facilitates the introduction of various functional groups, allowing for the construction of diverse molecular architectures.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 80336-64-7 |
| Molecular Formula | C13H17BrO |
| Molecular Weight | 269.18 g/mol |
Research Trajectories and Future Directions for this compound
Future research involving this compound is likely to follow several promising trajectories. A significant area of focus will continue to be the development of more sustainable and atom-economical synthetic methods for its preparation. This aligns with the broader goals of green chemistry to reduce waste and energy consumption in chemical manufacturing. google.com
Furthermore, the versatility of this intermediate will likely be exploited in the synthesis of novel bioactive molecules. Its use in creating Ibuprofen analogues is a testament to its potential in drug discovery. nih.gov Researchers may explore its reactions with a wider range of nucleophiles to generate libraries of new compounds for biological screening. The exploration of its utility in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry, represents another promising avenue.
The study of the reaction mechanisms involving this compound could also lead to new discoveries. A deeper understanding of its reactivity could enable the development of novel catalytic systems for its transformations, leading to more efficient and selective syntheses. As the demand for sophisticated organic molecules grows, the importance of versatile intermediates like this compound in both academic and industrial research is set to increase.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-bromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGMFVCPJFHTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 1 4 Isobutylphenyl Propan 1 One
Classical Chemical Synthesis Routes
Traditional batch synthesis remains a common approach for producing α-bromoketones, including 2-Bromo-1-(4-isobutylphenyl)propan-1-one. The principal method involves the direct electrophilic substitution at the α-carbon of the corresponding ketone.
Alternative Approaches to α-Bromoketone Formation
Beyond the direct bromination of a ketone, other synthetic strategies can be employed to generate α-bromoketones. One notable method is the one-pot synthesis from secondary alcohols. This process involves the oxidation of the alcohol to the corresponding ketone, followed by in-situ oxidative bromination. rsc.org Reagent systems such as ammonium (B1175870) bromide (NH₄Br) and Oxone® have been successfully used for this transformation. rsc.org Another approach involves the direct conversion of olefins into α-bromo ketones using reagents like o-iodoxybenzoic acid (IBX) and tetraethylammonium (B1195904) bromide. organic-chemistry.org Additionally, α-haloketones can be synthesized from haloalkynes via gold-catalyzed hydration. organic-chemistry.org
Advanced and High-Efficiency Synthetic Strategies
To overcome the limitations of batch processing, such as safety concerns with hazardous reagents and challenges in controlling reaction conditions, advanced strategies like continuous flow synthesis have been developed.
Continuous Flow Synthesis for Enhanced Productivity
Continuous flow chemistry offers significant advantages for the synthesis of α-bromoketones, including superior control over temperature, mixing, and reaction time. vapourtec.com This enhanced control can lead to improved yields, higher selectivity, and safer operation, particularly for highly exothermic or fast reactions. vapourtec.commdpi.com
In a continuous flow setup, reagents are pumped through a network of tubing and reactors where the reaction occurs. nih.gov This methodology has been successfully applied to the α-bromination of acetophenone, a related ketone, using HBr and bromine in 1,4-dioxane, achieving a 99% yield with excellent selectivity and no observed ring bromination or dibromination. mdpi.com The use of a continuously stirred tank reactor (CSTR) in flow synthesis allows for the safe removal and quenching of corrosive byproducts like hydrogen bromide gas. nih.gov The application of flow chemistry can even enable reactions that are not feasible under batch conditions, demonstrating its potential to deliver novel materials. vapourtec.com Although specific examples for this compound are not extensively detailed in the literature, the principles demonstrated with similar ketones are directly applicable and represent a powerful tool for large-scale, efficient production. mdpi.comnih.gov
One-Pot and Multicomponent Reaction Protocols
The development of one-pot and multicomponent reactions represents a significant advancement in synthetic efficiency, minimizing the need for intermediate purification steps, reducing solvent waste, and saving time and resources.
Multicomponent Reactions (MCRs): MCRs involve three or more starting materials reacting in a single operation to form a product that incorporates substantial portions of all reactants. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs offer a conceptual framework for future synthetic design. A hypothetical MCR could be envisioned to construct the carbon skeleton and introduce the necessary functional groups in a convergent manner, offering significant advantages in terms of step economy and molecular complexity generation in a single step. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are integral to modern process development, aiming to reduce the environmental footprint of chemical manufacturing. These principles are highly relevant to the synthesis of this compound.
Selection of Environmentally Benign Solvents and Reaction Media
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives. For the bromination of ketones, research is moving towards media such as water, supercritical carbon dioxide (scCO₂), or deep eutectic solvents. mdpi.com Supercritical CO₂, for example, is a non-toxic, non-flammable solvent that allows for easy product separation by simple depressurization. mdpi.com The use of such green solvents can drastically reduce pollution and health hazards associated with chemical production.
Strategies for Maximizing Atom Economy and Minimizing Waste Generation
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comibchem.com The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product, with no byproducts. ibchem.com
A common route to synthesize this compound is the direct bromination of 4'-isobutylpropiophenone using a brominating agent like bromine (Br₂).
Reaction: C₁₃H₁₈O + Br₂ → C₁₃H₁₇BrO + HBr
The atom economy for this reaction can be calculated as follows:
Atom Economy Calculation
This calculation highlights that substitution reactions, by their nature, have an atom economy of less than 100% because a portion of the reactants ends up as a byproduct (in this case, hydrogen bromide). ibchem.com In contrast, addition reactions are considered highly atom-economical as they incorporate all reactant atoms into the final product. rsc.org Maximizing atom economy is crucial for minimizing waste at the source. primescholars.com
| Compound | Molecular Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 4'-Isobutylpropiophenone | C₁₃H₁₈O | 190.28 | Reactant |
| Bromine | Br₂ | 159.81 | Reactant |
| This compound | C₁₃H₁₇BrO | 269.18 | Product |
| Hydrogen Bromide | HBr | 80.91 | Byproduct |
Calculated Atom Economy: (269.18 / (190.28 + 159.81)) x 100 = 76.9%
Application of Catalysis and Biocatalysis in Sustainable Synthesis
Catalysis: Catalysts increase the rate of a reaction without being consumed, allowing for the use of smaller, stoichiometric amounts. This reduces waste and often enables reactions to proceed under milder conditions, saving energy. In related syntheses, strong acids or phase-transfer catalysts have been employed to facilitate reactions. google.com The use of a highly efficient and recyclable catalyst for the bromination of 4'-isobutylpropiophenone could significantly improve the green credentials of the synthesis by reducing activation energy and improving selectivity, thereby minimizing side reactions and waste.
Biocatalysis: The use of enzymes (biocatalysts) offers a highly selective and environmentally friendly alternative to traditional chemical catalysis. nih.gov Enzymes operate under mild conditions (temperature, pressure, and pH) in aqueous media, reducing energy consumption and avoiding the use of harsh reagents. For the synthesis of precursors to this compound, enzymes could be employed with high stereo- and regioselectivity. For example, a monooxygenase could selectively hydroxylate the isobutyl group, or a reductase could produce a specific stereoisomer of the precursor alcohol, 1-(4-isobutylphenyl)propan-1-ol. nih.gov While direct biocatalytic bromination is less common, enzymatic approaches to create advanced, chiral intermediates represent a promising avenue for sustainable synthesis. mdpi.comnih.gov
Reaction Mechanisms and Chemical Transformations of 2 Bromo 1 4 Isobutylphenyl Propan 1 One
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom in 2-bromo-1-(4-isobutylphenyl)propan-1-one is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. These reactions are fundamental in the synthesis of a wide range of derivatives.
Reactivity Patterns and Scope with Diverse Nucleophiles
The α-bromo ketone moiety is a versatile electrophile that reacts with a broad spectrum of nucleophiles. The general reaction involves the displacement of the bromide ion by the nucleophile.
The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines, provides a direct route to α-amino ketones. These compounds are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and pharmacologically active molecules. The reaction typically proceeds by nucleophilic attack of the amine on the α-carbon, leading to the displacement of the bromide.
A general representation of the amination reaction is as follows:
Reaction of this compound with a generic amine (R¹R²NH)
Table 1: Examples of Amination Reactions with α-Bromo Ketones
| Nucleophile (Amine) | Product | Typical Reaction Conditions |
|---|---|---|
| Ammonia | 2-Amino-1-(4-isobutylphenyl)propan-1-one | Ethanolic ammonia, room temperature |
| Diethylamine | 2-(Diethylamino)-1-(4-isobutylphenyl)propan-1-one | Diethylamine, acetonitrile, reflux |
Oxygen-based nucleophiles, such as alkoxides and carboxylates, react with this compound to form α-alkoxy and α-acyloxy ketones, respectively. Similarly, sulfur nucleophiles, which are generally more nucleophilic than their oxygen counterparts, readily displace the bromide to yield α-thioethers and related sulfur-containing compounds. Thiolate anions, generated from thiols and a base, are particularly effective nucleophiles in these transformations.
Table 2: Reactions with Oxygen and Sulfur Nucleophiles
| Nucleophile | Product | Typical Reaction Conditions |
|---|---|---|
| Sodium methoxide (B1231860) | 2-Methoxy-1-(4-isobutylphenyl)propan-1-one | Sodium methoxide in methanol (B129727), 0 °C to rt |
| Sodium acetate | 1-(4-Isobutylphenyl)-1-oxopropan-2-yl acetate | Sodium acetate, acetic acid, reflux |
Mechanistic Investigations of SN1 and SN2 Pathways
Nucleophilic substitution reactions at a secondary carbon, such as the α-carbon in this compound, can proceed through either an SN1 or SN2 mechanism. The operative pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.
For this compound, the SN2 pathway is generally favored, especially with strong, anionic nucleophiles in polar aprotic solvents. This is because the secondary carbon is not exceptionally hindered, and the adjacent carbonyl group can stabilize the transition state. The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration if the α-carbon is a stereocenter.
An SN1 mechanism would involve the formation of a secondary carbocation adjacent to the carbonyl group. While the carbonyl group is electron-withdrawing and would destabilize an adjacent carbocation through an inductive effect, it can also offer resonance stabilization. However, for a secondary α-bromo ketone, the formation of a full carbocation is generally less favorable than the concerted SN2 displacement. The SN1 pathway might become more competitive under conditions that favor carbocation formation, such as in the presence of a weak nucleophile in a polar protic solvent.
Reduction Reactions of the Carbonyl and Bromo Functionalities
The carbonyl and bromo groups of this compound can be selectively or fully reduced using various reducing agents.
Selective Reduction to Corresponding Alcohols
The selective reduction of the carbonyl group in α-bromo ketones to form the corresponding bromohydrin (an alcohol with a bromine on an adjacent carbon) is a synthetically useful transformation. This can be challenging as many reducing agents can also reduce the carbon-bromine bond.
A common and effective method for this selective reduction is the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol or ethanol (B145695) at low temperatures. Sodium borohydride is a mild reducing agent that typically does not reduce alkyl halides. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.
Table 3: Selective Carbonyl Reduction of α-Bromo Ketones
| Reducing Agent | Product | Typical Reaction Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 2-Bromo-1-(4-isobutylphenyl)propan-1-ol | Methanol, 0 °C |
It is important to note that more powerful reducing agents like lithium aluminum hydride (LiAlH₄) are likely to reduce both the carbonyl group and the carbon-bromine bond, leading to the formation of 1-(4-isobutylphenyl)propan-1-ol. Therefore, careful selection of the reducing agent and reaction conditions is crucial for achieving the desired selective reduction.
Reductive Dehalogenation Pathways
The removal of the bromine atom from this compound can be accomplished through several reductive dehalogenation methods. These pathways are crucial for the synthesis of the corresponding debrominated ketone, 1-(4-isobutylphenyl)propan-1-one, a significant compound in organic synthesis.
One common method involves catalytic hydrogenation . In this process, the bromo ketone is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction typically proceeds under mild conditions and results in the selective cleavage of the carbon-bromine bond, leaving the ketone functional group and the aromatic ring intact.
Another effective method is the use of reducing agents like zinc dust in acetic acid. This system generates a nascent form of hydrogen that readily reduces the alpha-haloketone. The reaction is generally carried out at room temperature and offers a high yield of the debrominated product.
Furthermore, hydride-based reducing agents, although more commonly associated with carbonyl reduction, can also effect dehalogenation under certain conditions. For instance, sodium borohydride in a polar protic solvent can reduce the bromine at the alpha position, although careful control of reaction conditions is necessary to avoid concomitant reduction of the ketone.
Table 1: Reductive Dehalogenation Methods and Products
| Reagent/Catalyst | Product |
|---|---|
| H₂, Pd/C | 1-(4-isobutylphenyl)propan-1-one |
| Zn, CH₃COOH | 1-(4-isobutylphenyl)propan-1-one |
Oxidation Reactions and Their Products
The oxidation of this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. These transformations can target either the carbon-carbon bond adjacent to the carbonyl group or the ketone moiety itself.
Formation of Carboxylic Acids via Oxidative Cleavage
A significant oxidative transformation is the cleavage of the bond between the carbonyl carbon and the adjacent carbon atom, leading to the formation of a carboxylic acid. This reaction is particularly relevant as it can yield 4-isobutylbenzoic acid, a valuable chemical intermediate.
One method to achieve this is through the haloform reaction . Treatment of this compound with a strong base, such as sodium hydroxide (B78521), in the presence of an oxidizing agent like sodium hypobromite (B1234621) (formed in situ from bromine and sodium hydroxide) can lead to the formation of 4-isobutylbenzoic acid and bromoform. This reaction proceeds through the formation of a tri-bromo intermediate followed by nucleophilic attack of hydroxide on the carbonyl carbon.
Alternatively, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) under vigorous conditions can also effect oxidative cleavage. These powerful oxidants can break the C-C bond, leading to the formation of 4-isobutylbenzoic acid. The reaction with potassium permanganate is often carried out in an alkaline or acidic medium and may require elevated temperatures.
Other Oxidative Transformations of the Ketone Moiety
The ketone functional group in this compound can undergo other oxidative transformations without necessarily leading to bond cleavage. The Baeyer-Villiger oxidation , for instance, involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester.
This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). In the case of this compound, the migratory aptitude of the adjacent groups dictates the regioselectivity of the oxygen insertion. The aryl group generally has a higher migratory aptitude than the brominated alkyl group, which would theoretically lead to the formation of 4-isobutylphenyl 2-bromopropanoate. However, the presence of the electron-withdrawing bromine atom can influence the migratory preference.
Rearrangement Reactions Originating from this compound and its Derivatives
Rearrangement reactions provide powerful tools for skeletal transformations in organic synthesis. This compound and its derivatives can serve as precursors for several important rearrangement processes.
Wolff Rearrangement Precursors and Arylketene Generation
The Wolff rearrangement is a reaction of an α-diazoketone to form a ketene (B1206846). While this compound is not a direct substrate for the Wolff rearrangement, it can be converted into the necessary α-diazoketone precursor, 2-diazo-1-(4-isobutylphenyl)propan-1-one. This transformation is typically achieved by reacting the α-bromo ketone with a source of diazomethane (B1218177) or through a diazo-transfer reaction.
Once formed, the α-diazoketone can undergo Wolff rearrangement upon thermolysis, photolysis, or metal catalysis (e.g., with silver oxide). This rearrangement involves the expulsion of nitrogen gas and a 1,2-migration of the aryl group to generate an arylketene intermediate. This highly reactive ketene can then be trapped with various nucleophiles. For example, in the presence of water, it will form 2-(4-isobutylphenyl)propanoic acid (Ibuprofen). This sequence, starting from a carboxylic acid and proceeding through an α-diazoketone, is known as the Arndt-Eistert synthesis , a method for one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.org
Other Significant Rearrangement Processes
The most notable rearrangement reaction for α-halo ketones is the Favorskii rearrangement . This reaction occurs when an α-halo ketone with an enolizable proton is treated with a base, leading to a rearranged carboxylic acid derivative. scispace.comcentral.edu
In the context of this compound, treatment with a base such as sodium hydroxide would lead to the formation of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen). The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic attack of the hydroxide ion.
A noteworthy application of this chemistry is the photochemical Favorskii rearrangement. A study has demonstrated the continuous synthesis of ibuprofen (B1674241) from an α-chloropropiophenone precursor, highlighting the industrial potential of this rearrangement. scispace.comrsc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(4-isobutylphenyl)propan-1-one |
| 4-isobutylbenzoic acid |
| Bromoform |
| 4-isobutylphenyl 2-bromopropanoate |
| 2-diazo-1-(4-isobutylphenyl)propan-1-one |
| 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) |
| Palladium on carbon |
| Zinc |
| Acetic acid |
| Sodium borohydride |
| Sodium hydroxide |
| Sodium hypobromite |
| Potassium permanganate |
| Nitric acid |
| meta-Chloroperoxybenzoic acid |
Aromatic Functionalization and Electrophilic Aromatic Substitution on the Isobutylphenyl Ring
The isobutylphenyl ring of this compound is a key structural feature that can potentially undergo a variety of chemical transformations. Aromatic functionalization, particularly through electrophilic aromatic substitution (EAS), provides a powerful avenue for modifying the core structure and synthesizing a range of derivatives. The reactivity and regioselectivity of such reactions are governed by the electronic effects of the substituents already present on the benzene (B151609) ring.
In the case of this compound, the aromatic ring is substituted with two groups: an isobutyl group at the para position (C4) and a 2-bromopropanoyl group at the C1 position. The interplay of the electronic influences of these two substituents dictates the positions at which an incoming electrophile will attack the ring.
The isobutyl group is an alkyl group, which is known to be an activating group and an ortho, para-director. This is due to its electron-donating inductive effect (+I) and hyperconjugation, which increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Since the para position is already occupied by the 2-bromopropanoyl group, the isobutyl group directs incoming electrophiles to the positions ortho to it, which are C3 and C5.
On the other hand, the 2-bromopropanoyl group, an acyl group, is a deactivating group and a meta-director. The carbonyl group is strongly electron-withdrawing due to both its inductive effect (-I) and resonance effect (-M), which pull electron density away from the aromatic ring. This deactivation makes the ring less reactive towards electrophiles. The deactivating nature of the acyl group directs incoming electrophiles to the positions meta to it, which are also C3 and C5.
Therefore, both the activating ortho, para-directing isobutyl group and the deactivating meta-directing 2-bromopropanoyl group work in concert to direct incoming electrophiles to the same positions on the aromatic ring: C3 and C5. This reinforcing effect suggests that electrophilic aromatic substitution on this compound would likely yield 3-substituted or 3,5-disubstituted products with a high degree of regioselectivity.
Common electrophilic aromatic substitution reactions that could be envisaged for this substrate include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the C3 position. Similarly, halogenation with a halogen in the presence of a Lewis acid catalyst would likely result in the corresponding 3-halo derivative.
It is important to note that the deactivating effect of the 2-bromopropanoyl group would necessitate harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) compared to a more activated benzene ring. The steric hindrance from the relatively bulky isobutyl and 2-bromopropanoyl groups might also influence the rate and outcome of the reaction.
A summary of the directing effects of the substituents on the isobutylphenyl ring is presented in the table below.
Table 1: Directing Effects of Substituents on the Isobutylphenyl Ring of this compound
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| Isobutyl | C4 | +I, Hyperconjugation | Activating | ortho, para |
| 2-Bromopropanoyl | C1 | -I, -M | Deactivating | meta |
The combined analysis of these directing effects provides a strong prediction for the regiochemical outcome of electrophilic aromatic substitution reactions on this compound, favoring substitution at the positions meta to the acyl group and ortho to the isobutyl group.
Applications of 2 Bromo 1 4 Isobutylphenyl Propan 1 One As a Synthetic Building Block
Utility in the Construction of Complex Organic Architectures
The strategic placement of the bromo and keto functionalities within 2-Bromo-1-(4-isobutylphenyl)propan-1-one allows it to serve as a linchpin in the assembly of intricate molecular designs. Its ability to react with a diverse range of nucleophiles—including those containing nitrogen, sulfur, and oxygen—facilitates the formation of numerous heterocyclic and carbocyclic frameworks. The inherent reactivity of the α-carbon, enhanced by the electron-withdrawing nature of the adjacent carbonyl group, makes it a prime site for bond formation. nih.gov
Furthermore, this compound is a key precursor in rearrangement reactions, such as the Favorskii rearrangement or 1,2-aryl shifts, which enable significant skeletal modifications and the synthesis of important carboxylic acid derivatives. This versatility allows chemists to utilize this compound as a foundational element for building advanced molecular structures, including pharmacologically relevant scaffolds and hybrid molecules that combine different bioactive moieties into a single entity.
Design and Synthesis of Advanced Molecular Frameworks
The utility of this compound extends to the methodical design and synthesis of sophisticated molecular frameworks, particularly heterocyclic compounds, which are cornerstones of medicinal chemistry.
Quinolines and naphthyridines are prominent nitrogen-containing heterocyclic cores found in numerous pharmacologically active compounds. nih.gov The synthesis of these structures can be achieved through several classic methods where α-halo ketones are valuable reactants. For instance, the Friedländer annulation is a widely used method for synthesizing quinolines, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. mdpi.com
While direct synthesis from this compound is not extensively documented, its structure is well-suited for such reactions. The α-bromo ketone can first be converted into a 1,3-dicarbonyl compound, which can then undergo condensation with an appropriate aminopyridine derivative to form a naphthyridine ring or with a 2-aminobenzaldehyde (B1207257) to form a quinoline (B57606) ring. This positions the 4-isobutylphenyl moiety as a key substituent on the final heterocyclic framework.
Table 1: General Synthetic Strategies for Heterocycles using α-Bromo Ketone Precursors
| Heterocycle | General Method | Reactants | Role of α-Bromo Ketone |
|---|---|---|---|
| Quinoline | Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl compound | Precursor to the required α-methylene carbonyl reactant. |
| Naphthyridine | Analagous Condensations | Aminopyridine derivative + 1,3-Dicarbonyl compound | Precursor to the 1,3-dicarbonyl reactant. |
Molecular hybridization is a powerful strategy in drug design that combines two or more pharmacologically active scaffolds to create a single hybrid molecule with potentially enhanced or novel biological activities. nih.gov Given that this compound is structurally related to the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), it serves as an ideal starting point for creating ibuprofen-containing hybrids.
Researchers have synthesized a variety of hybrid molecules by linking the ibuprofen substructure to other bioactive moieties. For example, ibuprofen has been tethered to benzoxazole (B165842) scaffolds to create compounds with potential anticancer properties. nih.gov In a typical synthetic route, the ibuprofen core is first used to create a more complex ketone, which is then functionalized through reactions that may involve intermediates structurally similar to this compound.
The electrophilic nature of the α-carbon in this compound makes it highly susceptible to nucleophilic attack by amines. This reactivity is exploited in the synthesis of piperazinylpropanones. The reaction involves a straightforward nucleophilic substitution where a piperazine (B1678402) derivative displaces the bromide ion, forming a new carbon-nitrogen bond and yielding a 1-(piperazin-1-yl)-1-(4-isobutylphenyl)propan-1-one structure. researchgate.net
For the synthesis of pyrazoles, a common approach involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govmdpi.com this compound can be readily converted into the necessary 1,3-dicarbonyl intermediate. This intermediate is then cyclized with hydrazine to produce a pyrazole (B372694) ring substituted with the 4-isobutylphenyl group. This two-step process provides access to a wide range of pyrazole derivatives with potential pharmacological applications. nih.gov
The Hantzsch thiazole (B1198619) synthesis is a classic and efficient method for constructing the thiazole ring, a heterocycle present in many bioactive compounds. encyclopedia.pub This reaction directly utilizes an α-halo ketone and a thioamide. In this context, this compound serves as the ideal α-halo ketone component.
The synthesis proceeds via the reaction of this compound with a thioamide, such as thiourea (B124793) or thioacetamide. The thioamide's sulfur atom acts as a nucleophile, attacking the α-carbon and displacing the bromine. Subsequent intramolecular cyclization and dehydration yield the final thiazole derivative. This reaction allows for the direct incorporation of the 4-isobutylphenylpropan-1-one backbone into a thiazole framework, leading to compounds such as 2-amino-4-(4-isobutylphenyl)thiazole derivatives. nih.govnih.gov
Role in the Production of α-Aryl-alkanoic Acids
One of the most significant applications of this compound is its role as a key intermediate in certain synthetic routes to α-aryl-alkanoic acids, most notably ibuprofen. Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, is a widely used NSAID. researchgate.net
A patented synthesis method demonstrates the conversion of 2-bromo-4'-isobutylpropiophenone into ibuprofen. researchgate.net The process involves a 1,2-aryl rearrangement. In this reaction, the 4-isobutylphenyl group migrates from the carbonyl carbon to the adjacent α-carbon, simultaneously expelling the bromide ion. This rearrangement, when carried out in the presence of an alcohol like methanol (B129727), directly forms the methyl ester of ibuprofen. The final step is the hydrolysis of this ester to yield ibuprofen. This synthetic pathway highlights the utility of the α-bromo ketone structure in facilitating the carbon-skeleton rearrangement necessary to produce the target α-aryl-propanoic acid structure. researchgate.net
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-Amino-4-(4-isobutylphenyl)thiazole |
| 2-Aminobenzaldehyde |
| This compound |
| 2-Bromo-4'-isobutylpropiophenone |
| Hydrazine |
| Ibuprofen (2-(4-isobutylphenyl)propanoic acid) |
| Naphthyridine |
| Piperazine |
| Pyrazole |
| Quinoline |
| Thioacetamide |
| Thiazole |
Contributions to the Development of Specialty Chemicals and Materials
This compound is a halogenated aromatic ketone that serves as a versatile intermediate in the synthesis of a variety of organic molecules. Its chemical structure, featuring a reactive bromine atom alpha to a carbonyl group and an isobutylphenyl moiety, makes it a valuable precursor for the development of specialty chemicals and advanced materials. While extensive, direct research on the applications of this specific compound is limited, its structural motifs are present in several classes of commercially significant products, including pharmaceuticals, photoinitiators, and potentially liquid crystals.
The isobutylphenyl group is a key component of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Consequently, this compound is recognized as a crucial intermediate in various synthetic routes to Ibuprofen and its derivatives. The bromo-ketone functionality allows for nucleophilic substitution reactions, enabling the introduction of different functional groups to build the final drug molecule.
Furthermore, compounds with a similar α-bromo ketone structure are known to be precursors for photoinitiators used in UV curing applications. For instance, the related compound 2-bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one is a key intermediate in the preparation of 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-propanone, a known UV initiator. This suggests a potential application for this compound in the synthesis of novel photoinitiators for the polymer industry. The development of new photoinitiators is critical for advancing technologies such as 3D printing, coatings, and adhesives.
The rigid phenyl ring and the flexible isobutyl group in this compound also hint at its potential utility as a building block for liquid crystals. The synthesis of liquid crystal materials often involves the strategic combination of rigid and flexible molecular fragments to induce mesophase behavior. While direct evidence is not prevalent in public literature, the structural characteristics of this compound make it a candidate for incorporation into larger molecules designed for liquid crystal displays and other optoelectronic applications.
The following table summarizes the potential applications of this compound in the development of specialty chemicals, based on its structural features and the known applications of related compounds.
| Potential Application Area | Derived Specialty Chemical/Material | Key Reaction/Functionality |
| Pharmaceuticals | Ibuprofen and its derivatives | Nucleophilic substitution of the bromine atom |
| Polymer Chemistry | Photoinitiators for UV curing | Precursor to α-amino ketones |
| Materials Science | Liquid Crystals | Component of mesogenic molecules |
Interactive Data Table
| Starting Material | Resulting Specialty Chemical/Material | Potential Application | Key Properties |
| This compound | Ibuprofen | Anti-inflammatory drug | Pharmacological activity |
| This compound | Novel Photoinitiators | UV curing, 3D printing | Efficient radical generation |
| This compound | Liquid Crystalline Compounds | Displays, sensors | Mesophase formation |
Stereochemical Aspects and Asymmetric Synthesis Involving 2 Bromo 1 4 Isobutylphenyl Propan 1 One
Stereoselective Transformations at the α-Carbon Center
The presence of a stereogenic center at the α-carbon, bearing a bromine atom, makes 2-Bromo-1-(4-isobutylphenyl)propan-1-one a key substrate for a variety of stereoselective transformations. These reactions aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others.
Enantioselective Catalytic Reactions
Enantioselective catalysis provides a powerful tool for the synthesis of enantiomerically enriched compounds from prochiral or racemic starting materials. In the context of this compound, catalytic reactions can be employed to achieve dynamic kinetic resolution or enantioselective reduction, leading to chiral alcohols or other derivatives with high enantiomeric excess (ee).
One notable approach involves the enantioselective reduction of the ketone functionality. Chiral catalysts, such as those derived from transition metals (e.g., Ruthenium, Rhodium) complexed with chiral ligands (e.g., BINAP, chiral diamines), can facilitate the stereoselective transfer of a hydride from a reducing agent to the carbonyl group. The choice of catalyst and reaction conditions is crucial in dictating the enantioselectivity of the reduction.
Table 1: Examples of Enantioselective Catalytic Reduction of α-Bromo Ketones
| Catalyst/Ligand | Reducing Agent | Solvent | Temp (°C) | Conversion (%) | ee (%) |
| RuCl₂(R-BINAP)₂(dmf) | H₂ | Methanol (B129727) | 50 | >99 | 95 (R) |
| (S,S)-TsDAEN-RhCl₂ | HCOOH/NEt₃ | Acetonitrile | 25 | 98 | 92 (S) |
| CBS Catalyst | BH₃·SMe₂ | THF | -20 | >99 | 98 (R) |
Note: Data presented is representative of typical results for analogous α-bromo aryl ketones and serves as a model for the potential outcomes with this compound.
Diastereoselective Synthetic Pathways
Diastereoselective reactions are instrumental in creating new stereocenters with a controlled spatial relationship to existing ones. For this compound, this can be achieved by reacting it with chiral nucleophiles or by employing chiral auxiliaries.
A common strategy involves the reaction of the enolate derived from this compound with a chiral electrophile or the use of a chiral base to deprotonate the substrate in a stereoselective manner. Alternatively, attaching a chiral auxiliary to a molecule that will react with the α-bromo ketone can effectively shield one face of the molecule, directing the incoming nucleophile to the opposite face and thus controlling the formation of a specific diastereomer. For instance, the diastereoselective alkylation of chiral enolates derived from related compounds has been shown to be a key step in the asymmetric synthesis of profens like ibuprofen (B1674241). unige.ch
Asymmetric Approaches to Derived Chiral Compounds
The chirality introduced at the α-carbon of this compound serves as a foundation for the synthesis of a variety of chiral compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropanoic acid class. The asymmetric synthesis of (S)-Ibuprofen, for example, can be envisioned starting from this α-bromo ketone.
One synthetic route could involve the stereoselective replacement of the bromine atom with a nucleophile, followed by rearrangement and oxidation. For instance, a Favorskii-type rearrangement under chiral conditions or the use of chiral phase-transfer catalysts for nucleophilic substitution can lead to the desired enantiomer of the corresponding propanoic acid.
Table 2: Potential Asymmetric Synthetic Routes to (S)-2-(4-isobutylphenyl)propanoic acid
| Starting Material | Key Chiral Step | Reagents | Product |
| This compound | Enantioselective Reduction | Chiral Borane Reagent | Chiral Bromohydrin |
| This compound | Kinetic Resolution | Chiral Catalyst/Acylating Agent | Enantioenriched α-Bromo Ketone |
| This compound | Diastereoselective Alkylation | Chiral Auxiliary | Diastereomerically Pure Intermediate |
Note: This table outlines potential strategies for the asymmetric synthesis of chiral compounds derived from this compound.
Chirality Transfer and Control in Reaction Sequences
Chirality transfer refers to the process where the stereochemical information from a chiral center in a reactant molecule is passed on to the product, often influencing the stereochemistry of newly formed chiral centers. In reaction sequences starting with enantiomerically enriched this compound, the existing stereocenter can direct the stereochemical outcome of subsequent transformations.
For example, the reduction of the carbonyl group in an enantioenriched α-bromo ketone can lead to diastereomeric bromohydrins. The stereochemistry of the newly formed hydroxyl group is influenced by the configuration of the adjacent carbon bearing the bromine atom, a phenomenon described by Cram's rule or the Felkin-Anh model.
Furthermore, in multi-step syntheses, it is crucial to design reaction sequences that preserve or effectively transfer the initial chirality. This requires a careful selection of reagents and reaction conditions to avoid racemization or epimerization at the sensitive α-carbon center. The control of stereochemistry throughout a synthetic sequence is a cornerstone of modern asymmetric synthesis, enabling the efficient production of enantiomerically pure molecules.
Computational and Theoretical Studies of 2 Bromo 1 4 Isobutylphenyl Propan 1 One
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms and the flexibility of a molecule are fundamental to its chemical behavior. Computational methods are employed to determine the most stable geometries and explore the various conformations of 2-Bromo-1-(4-isobutylphenyl)propan-1-one.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective in predicting the ground state geometry of molecules. For this compound, DFT calculations, often using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular structure. These calculations yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
Interactive Data Table: Predicted Ground State Geometrical Parameters
| Parameter | Atoms Involved | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-Br | ~1.95 Å |
| Bond Length | C-C (aromatic) | ~1.40 Å |
| Bond Angle | C-CO-C | ~118° |
| Bond Angle | C-CH(Br)-C | ~112° |
| Dihedral Angle | Phenyl-CO-CH(Br)-CH3 | Varies with conformation |
The presence of rotatable single bonds in this compound, particularly around the bond connecting the propanone moiety to the phenyl ring and within the isobutyl group, gives rise to multiple possible conformations. A potential energy surface (PES) scan is a computational technique used to explore these conformational possibilities. By systematically rotating specific dihedral angles and calculating the corresponding energy, a PES can be generated. This surface reveals the energy minima, corresponding to stable conformers, and the energy barriers between them, providing insights into the molecule's flexibility and the relative populations of different conformations at a given temperature.
Electronic Structure and Reactivity Descriptors
The arrangement of electrons within a molecule dictates its reactivity. Computational methods provide valuable descriptors of the electronic structure.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-isobutylphenyl ring, while the LUMO is likely to be centered on the carbonyl group and the C-Br bond.
Interactive Data Table: Calculated Frontier Molecular Orbital Energies
| Parameter | Predicted Energy (eV) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Gap | ~ 5.3 eV |
Note: These values are estimations based on similar aromatic ketones and are for illustrative purposes.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn indicate likely sites for electrophilic and nucleophilic attack, respectively. In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen atom, making it a site for electrophilic attack. Conversely, positive potentials would be expected around the hydrogen atoms and the carbon atom attached to the bromine.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. For a molecule like this compound, reaction pathway modeling could be used to study various transformations, such as nucleophilic substitution at the alpha-carbon bearing the bromine atom. These calculations provide a deeper understanding of the reaction mechanism and can help in predicting the products of a reaction.
Prediction and Interpretation of Spectroscopic Properties
Computational chemistry provides a powerful framework for the prediction and interpretation of the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), are the standard approach for simulating its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational models allow for the assignment of spectral signals to specific atomic and molecular features, aiding in the structural elucidation and understanding of the molecule's electronic properties.
The methodology for these predictions typically begins with the optimization of the molecule's ground-state geometry. Using a suitable level of theory, such as B3LYP, combined with a basis set like 6-311++G(d,p), the lowest energy conformation of the molecule is determined. This optimized structure serves as the foundation for subsequent calculations of spectroscopic parameters. While specific computational studies on this compound are not prevalent in the accessible literature, the methods are well-established and have been applied to numerous analogous bromo-substituted aromatic ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical NMR chemical shifts (δ) for ¹H and ¹³C can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a common feature in quantum chemistry software packages. The calculations are performed on the optimized molecular geometry, and the resulting magnetic shielding tensors are converted into chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).
The predicted ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton adjacent to the bromine atom, the methyl group of the propanone chain, and the protons of the isobutyl group. Similarly, the ¹³C NMR spectrum would provide theoretical chemical shifts for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the isobutyl and propanone moieties. By comparing these theoretical values with experimental data, a definitive assignment of each resonance can be achieved.
Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts, representing typical data that would be generated from a DFT/GIAO calculation.
Illustrative Predicted NMR Chemical Shifts for this compound Note: These values are hypothetical and serve as an example of results from a computational study.
¹³C NMR Predictions| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl C=O | 195.5 |
| Aromatic C (quaternary, attached to C=O) | 134.0 |
| Aromatic CH (ortho to C=O) | 129.8 |
| Aromatic CH (meta to C=O) | 129.5 |
| Aromatic C (quaternary, attached to isobutyl) | 146.0 |
| CH (alpha to Br) | 45.2 |
| CH₃ (propanone) | 18.5 |
| CH₂ (isobutyl) | 45.5 |
| CH (isobutyl) | 30.3 |
¹H NMR Predictions
| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H (ortho to C=O) | 7.90 | Doublet |
| Aromatic H (meta to C=O) | 7.30 | Doublet |
| CH (alpha to Br) | 5.35 | Quartet |
| CH₃ (propanone, doublet) | 1.85 | Doublet |
| CH₂ (isobutyl) | 2.55 | Doublet |
| CH (isobutyl) | 1.90 | Multiplet |
| CH₃ (isobutyl, doublet) | 0.90 | Doublet |
Infrared (IR) Spectroscopy
Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule from its optimized geometry. These calculations yield a set of normal modes of vibration and their corresponding frequencies and intensities. However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the models. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data.
The interpretation of the predicted IR spectrum involves assigning the calculated vibrational modes to specific functional groups. For this compound, key predicted absorptions would include the strong C=O stretching vibration of the ketone, C-Br stretching, aromatic and aliphatic C-H stretching, and aromatic C=C stretching vibrations. The "fingerprint" region would consist of more complex vibrations, including bending and rocking modes.
The following table provides an example of the kind of data a theoretical vibrational analysis would produce.
Illustrative Predicted IR Vibrational Frequencies for this compound Note: These values are hypothetical, scaled frequencies representing typical computational results.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2980-2850 | Strong |
| Ketone C=O Stretch | 1685 | Very Strong |
| Aromatic C=C Stretch | 1605, 1515 | Medium-Strong |
| C-H Bending (aliphatic) | 1465, 1370 | Medium |
| C-H Bending (aromatic) | 1250-1000 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The prediction of UV-Vis absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transition energies and oscillator strengths from the ground state to various excited states. The results are usually presented as the absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption.
For an aromatic ketone like this compound, the main electronic transitions expected are the π → π* transitions associated with the benzene (B151609) ring and the n → π* transition associated with the carbonyl group. The π → π* transitions are typically high-intensity and occur at shorter wavelengths, while the n → π* transition is of lower intensity and occurs at a longer wavelength. Solvation effects can be included in the calculations using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions in a solvent.
A representative table of predicted UV-Vis absorption data is shown below.
Illustrative Predicted UV-Vis Absorption Data for this compound Note: These values are hypothetical and represent typical TD-DFT results in a non-polar solvent.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| n → π* | 325 | 0.005 |
| π → π* | 255 | 0.450 |
Analytical Methodologies for the Characterization and Assessment of 2 Bromo 1 4 Isobutylphenyl Propan 1 One
Spectroscopic Characterization Techniques
Spectroscopy is instrumental in determining the molecular architecture of 2-Bromo-1-(4-isobutylphenyl)propan-1-one by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals corresponding to the protons of the isobutyl group, the aromatic ring, and the propanone backbone. The electronegative bromine atom and the carbonyl group significantly influence the chemical shifts of adjacent protons.
Predicted ¹H NMR Data for this compound (in CDCl₃, referenced to TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.90 | Doublet | 2H | Aromatic Protons (ortho to C=O) |
| ~ 7.30 | Doublet | 2H | Aromatic Protons (meta to C=O) |
| ~ 5.25 | Quartet | 1H | CH-Br |
| ~ 2.55 | Doublet | 2H | -CH₂- (isobutyl) |
| ~ 1.90 | Doublet | 3H | CH₃-CHBr |
| ~ 1.85 | Multiplet | 1H | -CH- (isobutyl) |
| ~ 0.90 | Doublet | 6H | -CH(CH₃)₂ (isobutyl) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. The carbonyl carbon is typically observed at a significantly downfield chemical shift.
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195.0 | C=O (Ketone) |
| ~ 146.0 | Aromatic C (para, attached to isobutyl) |
| ~ 131.0 | Aromatic C (ipso, attached to C=O) |
| ~ 129.5 | Aromatic CH (meta to C=O) |
| ~ 128.5 | Aromatic CH (ortho to C=O) |
| ~ 45.0 | -CH₂- (isobutyl) |
| ~ 40.0 | CH-Br |
| ~ 30.0 | -CH- (isobutyl) |
| ~ 22.0 | -CH(CH₃)₂ (isobutyl) |
| ~ 21.0 | CH₃-CHBr |
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the structural assignments. COSY identifies proton-proton couplings, mapping out the connectivity of the hydrogen framework. HSQC correlates each proton signal with its directly attached carbon, confirming the C-H bond connections and validating the assignments made from the 1D spectra.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone, aromatic ring, and alkyl moieties.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100-3000 | C-H Stretch | Aromatic C-H |
| ~ 2960-2870 | C-H Stretch | Aliphatic C-H (isobutyl, methyl) |
| ~ 1685 | C=O Stretch | Aryl Ketone |
| ~ 1605, 1575 | C=C Stretch | Aromatic Ring |
| ~ 1465, 1370 | C-H Bend | Aliphatic C-H |
| ~ 820 | C-H Bend | 1,4-Disubstituted Benzene (B151609) |
| ~ 650-550 | C-Br Stretch | Alkyl Bromide |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the substituted benzene ring and the carbonyl group—are expected to exhibit characteristic absorptions.
The spectrum would likely show strong absorptions corresponding to π → π* transitions associated with the aromatic system, typically below 280 nm. A weaker, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group may also be observed.
Chromatographic Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound, where the compound is separated based on its hydrophobic interactions with a non-polar stationary phase. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected.
Typical HPLC Parameters for Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detector | UV-Vis at ~254 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its molecular weight, this compound is amenable to GC analysis, making it a suitable method for assessing purity and identifying any volatile impurities. When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the compound and its byproducts based on their mass spectra and retention times.
Typical GC Parameters for Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable technique for qualitatively monitoring the progress of a chemical reaction, such as the bromination of 4'-isobutylpropiophenone to yield this compound. Its simplicity, speed, and low cost make it an ideal choice for routine in-process checks.
The principle of TLC involves spotting a small sample of the reaction mixture onto a stationary phase, typically a thin layer of silica (B1680970) gel coated on a glass or aluminum plate. The plate is then placed in a sealed chamber containing a suitable mobile phase (a solvent or mixture of solvents). As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture with it at different rates. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.
In the context of synthesizing this compound, the starting material, 4'-isobutylpropiophenone, is less polar than the brominated product. The introduction of the electronegative bromine atom increases the polarity of the molecule. Consequently, the product will have a stronger affinity for the polar silica gel stationary phase and will travel a shorter distance up the plate compared to the starting material. This difference in migration distance, quantified by the Retention Factor (R\f), allows for a clear visual assessment of the reaction's progress.
The R\f value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A complete reaction is indicated by the disappearance of the spot corresponding to the starting material and the appearance of a new spot corresponding to the product.
Table 1: Illustrative TLC Data for the Synthesis of this compound
| Compound | Stationary Phase | Mobile Phase (v/v) | R\f Value | Visualization |
| 4'-Isobutylpropiophenone | Silica Gel 60 F254 | Hexane:Ethyl Acetate (9:1) | 0.65 | UV Light (254 nm) |
| This compound | Silica Gel 60 F254 | Hexane:Ethyl Acetate (9:1) | 0.50 | UV Light (254 nm) |
Note: The R\f values are illustrative and can vary depending on the exact experimental conditions.
The use of TLC for monitoring reactions involving related α-bromoketones has been documented, underscoring its applicability in this synthetic context. semanticscholar.org
X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)
The technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the electron density, and thus the atomic arrangement, can be constructed.
Studies on similar compounds, such as 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one and 2-Bromo-1-(4-methoxyphenyl)ethanone, have revealed key structural features that are likely to be shared with this compound. researchgate.netresearchgate.net These include the near-planar conformation of the phenyl ring and the carbonyl group, as well as the potential for intermolecular interactions, such as C-H···O hydrogen bonds, which can influence the crystal packing. researchgate.netresearchgate.net
Table 2: Crystallographic Data for Representative Bromo-Ketone Derivatives
| Parameter | 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one researchgate.net | 2,3-Dibromo-3-phenyl-1-(3-phenylsydnon-4-yl)propan-1-one nih.gov | 2-Bromo-1-(4-methoxyphenyl)ethanone researchgate.net |
| Chemical Formula | C11H13BrOS | C17H12Br2N2O3 | C9H9BrO2 |
| Molecular Weight | 273.18 | 452.11 | 229.06 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P21/n | P21/c | P21/c |
| a (Å) | 11.061 | 11.9109 | 7.7360 |
| b (Å) | 7.120 | 17.5018 | 12.441 |
| c (Å) | 14.721 | 8.5365 | 10.048 |
| β (°) | 97.638 | 94.960 | 111.42 |
| Volume (ų) | 1149.1 | 1772.87 | 900.3 |
| Z | 4 | 4 | 4 |
This data showcases the level of detail that can be obtained from X-ray crystallography, providing a basis for understanding the solid-state structure of related compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound. In electron ionization (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam, which can cause the molecule to lose an electron, forming a positively charged molecular ion (M+•). chemguide.co.uk The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound.
For this compound (C13H17BrO), the molecular weight is 269.18 g/mol . chemicalbook.com Due to the presence of two major isotopes of bromine, 79Br and 81Br, in nearly equal abundance, the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. savemyexams.comdocbrown.info
The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable information about the molecule's structure. chemguide.co.uk The major fragmentation pathways for this compound are expected to be:
α-Cleavage: The bond between the carbonyl group and the adjacent carbon atom can break. This can lead to the formation of an acylium ion or the loss of the acyl group.
Loss of Bromine: The carbon-bromine bond can cleave, resulting in the loss of a bromine radical.
Fragmentation of the Isobutyl Group: The isobutyl side chain can undergo fragmentation, typically with the loss of a methyl or propyl radical.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion Structure | Description |
| 269/271 | [C13H17BrO]+• | Molecular ion (M+•) peak with characteristic bromine isotopic pattern |
| 190 | [C13H17O]+ | Loss of a bromine radical (•Br) |
| 161 | [C10H13O]+ | α-Cleavage, loss of the ethyl bromide group |
| 147 | [C9H9O]+ | Cleavage of the isobutyl group |
| 133 | [C9H9O]+ | Loss of the isobutyl group |
| 105 | [C7H5O]+ | Benzoyl cation |
| 77 | [C6H5]+ | Phenyl cation |
| 57 | [C4H9]+ | Isobutyl cation |
The predicted m/z values are based on the monoisotopic masses of the most abundant isotopes.
The fragmentation pattern provides a unique fingerprint for the molecule, allowing for its unambiguous identification when combined with other analytical data. libretexts.org
Q & A
Q. What are the established synthetic routes for 2-Bromo-1-(4-isobutylphenyl)propan-1-one?
The compound is typically synthesized via bromination of the corresponding propiophenone derivative. A common method involves reacting 1-(4-isobutylphenyl)propan-1-one with bromine (Br₂) in chloroform under controlled conditions. After 24 hours of stirring, excess solvent is removed, and the product is purified via crystallization (e.g., from acetone) . Triethylamine may be added to dehydrohalogenate intermediates and isolate the target compound .
Q. How is X-ray crystallography applied to confirm the structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, angles, and molecular packing. The SHELX suite (e.g., SHELXL for refinement) is widely employed for small-molecule crystallography. For example, mean C–C bond lengths of 0.009 Å and R factors below 0.06 are typical for high-confidence structural validation . Hydrogen atoms are often refined using riding models, with methyl groups treated as rotating entities .
Q. What spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm substitution patterns and bromine positioning.
- FT-IR : Identification of carbonyl (C=O) stretches near 1700 cm⁻¹ and C–Br vibrations at 550–650 cm⁻¹.
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., observed m/z 227.10 vs. theoretical 227.101) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or solubility data for this compound?
Variations in physical properties (e.g., melting points ranging from 54.82°C to 75°C) may arise from polymorphic forms or impurities . To address this:
- Perform differential scanning calorimetry (DSC) to identify polymorphs.
- Use recrystallization (e.g., from ethanol/water mixtures) to isolate pure phases.
- Validate purity via HPLC or elemental analysis .
Q. What strategies optimize bromination efficiency while minimizing side reactions?
- Temperature Control : Maintain reaction temperatures below 25°C to prevent over-bromination.
- Solvent Selection : Chloroform or dichloromethane minimizes radical side reactions.
- Stoichiometry : Use a 1:1 molar ratio of Br₂ to propiophenone precursor to avoid di-brominated byproducts .
- Catalysis : Add catalytic FeBr₃ to enhance regioselectivity .
Q. How does the electron-withdrawing bromine group influence reactivity in cross-coupling reactions?
The bromine atom activates the α-carbon for nucleophilic substitution (e.g., Suzuki-Miyaura couplings). Computational studies (DFT) can predict reactive sites by analyzing electron density maps. Experimental validation involves reacting the compound with aryl boronic acids under Pd catalysis, monitoring progress via TLC or GC-MS .
Q. What crystallographic challenges arise when analyzing halogenated propiophenones, and how are they addressed?
- Disorder in Halogen Positions : Use SHELXL’s PART instruction to model disordered bromine atoms.
- Twinned Crystals : Apply twin refinement algorithms in programs like PLATON.
- Weak Diffraction : Collect high-resolution data (≤0.8 Å) at synchrotron sources .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
